molecular formula C21H17P B6330263 2-(Diphenylphosphino)indene CAS No. 857444-03-2

2-(Diphenylphosphino)indene

Cat. No.: B6330263
CAS No.: 857444-03-2
M. Wt: 300.3 g/mol
InChI Key: LIDLECDACSRQDM-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)indene is an organophosphorus compound that features a phosphine group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)indene typically involves the reaction of indene with diphenylphosphine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of diphenylphosphine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphino)indene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)indene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate phosphine ligand used in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane (dppp): Similar in structure but with a different backbone length.

    Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in catalysis.

Uniqueness: 2-(Diphenylphosphino)indene is unique due to its indene backbone, which provides additional rigidity and electronic properties compared to other phosphine ligands. This structural feature can influence the geometry and reactivity of the metal complexes it forms, making it a valuable ligand in specific catalytic applications .

Properties

IUPAC Name

1H-inden-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLECDACSRQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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